

# Synthesis of Oxime V (Perillartine) from Perillaldehyde: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This document provides a detailed protocol for the synthesis of **Oxime V**, also known as perillartine, a high-intensity sweetener. The synthesis involves the oximation of perillaldehyde using hydroxylamine hydrochloride. This application note includes a summary of reaction conditions, a step-by-step experimental protocol, and a visual representation of the reaction pathway, intended to guide researchers in the efficient and reproducible synthesis of this compound.

## Introduction

Perillartine, or **Oxime V**, is the oxime of perillaldehyde and is recognized for its intense sweetness, approximately 2000 times that of sucrose.[1] It is primarily used as a semisynthetic sweetener, particularly in Japan.[1] The synthesis of perillartine is a straightforward oximation reaction, where the aldehyde functional group of perillaldehyde reacts with hydroxylamine to form an oxime. This document outlines the optimized conditions and detailed methodology for this conversion.

## **Data Presentation**

The following table summarizes the key quantitative parameters for the synthesis of **Oxime V** from perillaldehyde.



Parameter	Value	Reference
Starting Material	Perillaldehyde	[2][3]
Reagent	Hydroxylamine Hydrochloride	[2][3]
Base	Sodium Carbonate	[3]
Solvent	Water	[3]
Molar Ratio (Perillaldehyde:Hydroxylamine HCI)	1:1.5–2	[2]
Optimal Reaction Temperature	30–70 °C (45 °C recommended)	[2]
Reaction Time	~4 hours	[2]
Optimal pH	5.9–6.5	[2]
Product Yield	>90% conversion efficiency	[2]
Recrystallization Solvent	Ethyl Acetate	[3]

# **Experimental Protocol**

This protocol details the synthesis of Oxime V (Perillartine) from perillaldehyde.

#### Materials:

- Perillaldehyde (C10H14O)
- Hydroxylamine hydrochloride (NH2OH·HCl)
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>)
- Deionized water
- Ethyl acetate
- Reaction flask equipped with a magnetic stirrer and reflux condenser



- · Heating mantle or oil bath
- pH meter or pH paper
- Standard laboratory glassware for extraction and recrystallization
- Filtration apparatus

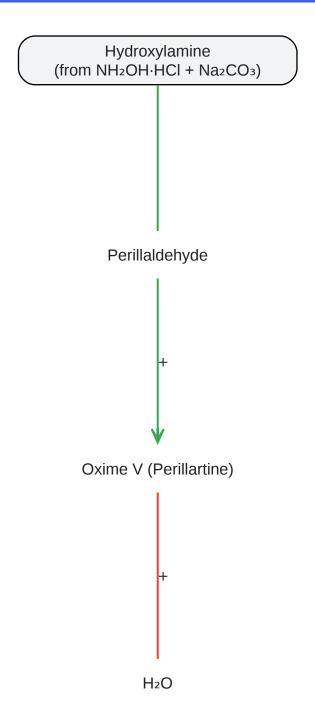
#### Procedure:

- Preparation of Hydroxylamine Solution: In a reaction flask, dissolve 3.15 g (0.045 mol) of hydroxylamine hydrochloride in 50 ml of deionized water.
- Addition of Base: To the hydroxylamine solution, add 2.12 g (0.02 mol) of sodium carbonate to neutralize the hydrochloride and generate free hydroxylamine. The pH of the solution should be adjusted to between 5.9 and 6.5.[2]
- Addition of Perillaldehyde: To this solution, add 4.50 g (0.03 mol) of perillaldehyde.[3]
- Reaction: The mixture is then heated to 45 °C (318 K) and stirred vigorously for approximately 2 to 4 hours to ensure the completion of the reaction.[2][3]
- Work-up and Isolation: After the reaction is complete, the solution is cooled. The solid product that forms is collected. This crude product is then heated in water for another 2 hours.[3]
- Purification: The product is further purified by recrystallization from ethyl acetate to yield colorless blocks of perillartine.[3] An 80% yield has been reported using a similar procedure.
  [3]

# **Mandatory Visualization**

The following diagram illustrates the chemical synthesis of **Oxime V** (Perillartine) from perillaldehyde.





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Caption: Synthesis of **Oxime V** from Perillaldehyde.

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## References

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